H-D-Phe(3-F)-OH

Description

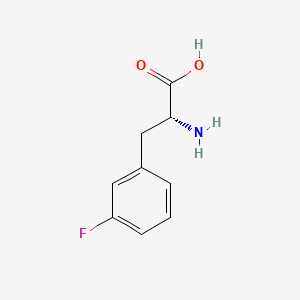

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHRYODZTDMVSS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110117-84-5 | |

| Record name | 110117-84-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to H-D-Phe(3-F)-OH for Researchers and Drug Development Professionals

Introduction: H-D-Phe(3-F)-OH, chemically known as D-3-Fluorophenylalanine, is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural feature, a fluorine atom at the meta-position of the phenyl ring, imparts advantageous properties to peptides and peptidomimetics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications in peptide and drug development, and relevant experimental protocols.

Core Concepts and Properties

This compound is an analog of the natural amino acid D-phenylalanine. The strategic incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules.[1] Fluorine's high electronegativity and relatively small size can significantly influence a peptide's conformation, metabolic stability, and binding affinity to its biological target.[1][2]

Chemical and Physical Properties:

| Property | Value | Reference |

| CAS Number | 110117-84-5 | - |

| Molecular Formula | C₉H₁₀FNO₂ | - |

| Molecular Weight | 183.18 g/mol | - |

| Appearance | White to off-white powder | - |

| Melting Point | 253-255 °C (decomposes) | [3] |

| Solubility | Soluble in water | - |

Synthesis of this compound

The enantioselective synthesis of D-3-Fluorophenylalanine is a critical step for its application in drug development. Several synthetic strategies have been developed, often involving asymmetric synthesis or enzymatic resolution. A common approach involves the fluorination of a suitable precursor followed by stereoselective transformations.

Illustrative Synthetic Approach: Asymmetric Hydrogenation

Experimental Protocol: Conceptual Asymmetric Hydrogenation

Objective: To synthesize this compound via asymmetric hydrogenation.

Materials:

-

3-Fluorocinnamic acid or a suitable derivative

-

Chiral rhodium or ruthenium catalyst (e.g., with a BINAP or DuPhos ligand)

-

Hydrogen gas

-

Appropriate solvents (e.g., methanol, ethanol)

-

Protecting group reagents (e.g., Boc-anhydride)

-

Deprotection reagents (e.g., trifluoroacetic acid)

-

Standard laboratory glassware and hydrogenation apparatus

Methodology:

-

Precursor Synthesis: Synthesize or procure a suitable precursor such as N-acetyl-3-fluorocinnamic acid.

-

Asymmetric Hydrogenation: Dissolve the precursor in an appropriate solvent and add the chiral catalyst. Perform the hydrogenation reaction under a hydrogen atmosphere at a specified pressure and temperature. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity for the D-isomer.

-

Purification: After the reaction is complete, remove the catalyst and purify the N-acetyl-D-3-fluorophenylalanine by crystallization or chromatography.

-

Deprotection: Remove the acetyl protecting group under acidic or basic conditions to yield the final product, this compound.

-

Characterization: Confirm the structure and enantiomeric purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.

Application in Peptide Synthesis and Drug Development

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS) to create peptides with enhanced therapeutic properties.[1][4] The D-configuration provides resistance to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life.[5] The fluorine substitution can further enhance metabolic stability and improve the binding affinity and selectivity for target receptors.[1]

Fmoc-Solid-Phase Peptide Synthesis (SPPS):

For incorporation into a peptide chain using SPPS, this compound is typically protected with a fluorenylmethoxycarbonyl (Fmoc) group on the amine terminus, yielding Fmoc-D-Phe(3-F)-OH. This protected amino acid can then be used in standard automated or manual SPPS protocols.[6]

Experimental Protocol: General Fmoc-SPPS of a Peptide Containing D-3-Fluorophenylalanine

Objective: To synthesize a target peptide incorporating Fmoc-D-Phe(3-F)-OH using manual SPPS.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids (including Fmoc-D-Phe(3-F)-OH)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Diethyl ether

-

Standard SPPS reaction vessel and shaker

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-D-Phe(3-F)-OH), HBTU, and HOBt in DMF.

-

Add DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) test.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Biological Activity and Pharmacokinetics

The incorporation of D-3-Fluorophenylalanine can significantly impact the biological activity and pharmacokinetic profile of a peptide.

Receptor Binding Affinity:

Fluorine substitution can enhance the binding affinity of a peptide to its target receptor. For example, in the development of somatostatin (B550006) analogs, the introduction of fluorinated phenylalanine derivatives has been shown to influence receptor selectivity and affinity.[7][8] While specific data for D-3-fluorophenylalanine is not available in the provided search results, the general principle is that the electronic and steric properties of fluorine can lead to more favorable interactions within the receptor's binding pocket.

Pharmacokinetics:

Peptides composed of D-amino acids are known to exhibit improved pharmacokinetic properties due to their resistance to proteolysis.[5] This leads to a longer plasma half-life and increased bioavailability compared to their L-amino acid counterparts. The addition of fluorine can further enhance metabolic stability by blocking potential sites of metabolism.

Quantitative Data:

While specific quantitative data for peptides containing this compound is limited in the provided search results, the following table illustrates the type of data that would be generated in preclinical studies to evaluate the impact of this modification. The values presented are hypothetical and for illustrative purposes only.

| Peptide | Target Receptor | Binding Affinity (IC₅₀, nM) | Plasma Half-life (t₁/₂, hours) |

| Native Peptide (L-Phe) | Receptor X | 50 | 0.5 |

| Analog (D-Phe) | Receptor X | 45 | 8 |

| Analog (D-Phe(3-F)) | Receptor X | 25 | 12 |

Visualizations

Logical Workflow for Peptide Synthesis and Evaluation:

Signaling Pathway Modulation (Conceptual):

The following diagram illustrates a conceptual signaling pathway that could be modulated by a peptide agonist containing this compound, targeting a G-protein coupled receptor (GPCR).

Conclusion

This compound is a valuable synthetic amino acid for the development of peptide-based therapeutics. Its incorporation can enhance metabolic stability, improve receptor binding affinity, and prolong the in vivo half-life of peptides. This technical guide has provided an overview of its properties, synthetic considerations, and applications, along with conceptual experimental protocols and workflows to aid researchers and drug development professionals in utilizing this promising building block. Further research into specific applications and the generation of detailed quantitative data will continue to expand the utility of this compound in creating next-generation peptide drugs.

References

- 1. Preclinical evaluation of a high-affinity 18F-trifluoroborate octreotate derivative for somatostatin receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence [digitalcommons.kennesaw.edu]

- 7. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine [diposit.ub.edu]

An In-depth Technical Guide to the Chemical Properties of H-D-Phe(3-F)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of H-D-Phe(3-F)-OH (3-Fluoro-D-phenylalanine), a synthetic amino acid of significant interest in drug discovery and peptide design. This document consolidates available data on its physicochemical characteristics, synthesis, analysis, and biological relevance, presented in a format tailored for research and development professionals.

Core Chemical Properties

This compound is a derivative of the essential amino acid D-phenylalanine, where a fluorine atom is substituted at the meta-position of the phenyl ring. This modification imparts unique properties that can enhance the metabolic stability, binding affinity, and overall efficacy of peptides and small molecule drugs.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₂ | [1] |

| Molecular Weight | 183.18 g/mol | [1] |

| CAS Number | 110117-84-5 | [1] |

| Appearance | Solid | [1] |

| Melting Point | ~240 °C (decomposes) | [2] |

| Density (Predicted) | 1.293 ± 0.06 g/cm³ | [1] |

| Boiling Point (Predicted) | 305.0 ± 32.0 °C | [1] |

| Flash Point (Predicted) | 138.3 ± 25.1 °C | [1] |

| Solubility | Soluble in DMSO. | [3] |

| Storage Conditions | Store at 0-5°C for long-term stability. | [1] |

Experimental Protocols

Synthesis: Representative Enantioselective Method

The enantioselective synthesis of D-amino acids can be achieved through various methods, including asymmetric synthesis and chiral resolution. A common approach involves the asymmetric hydrogenation of a prochiral precursor, followed by deprotection. The following is a generalized workflow.[4]

References

- 1. Advances in Enzymatic Synthesis of D-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine - Wikipedia [en.wikipedia.org]

- 3. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to H-D-Phe(3-F)-OH for Researchers and Drug Development Professionals

Introduction: H-D-Phe(3-F)-OH, also known as D-3-Fluorophenylalanine, is a non-proteinogenic amino acid that serves as a valuable building block in peptide synthesis and drug discovery. The incorporation of fluorinated amino acids into peptides can significantly modulate their conformational properties, metabolic stability, and biological activity. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, a detailed experimental protocol for its use in solid-phase peptide synthesis (SPPS), and a visual representation of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

The fundamental molecular and physical characteristics of this compound are summarized in the table below. These properties are essential for its application in synthetic chemistry and for the characterization of resulting peptides.

| Property | Value | References |

| Molecular Weight | 183.18 g/mol | [1][2][3] |

| Molecular Formula | C₉H₁₀FNO₂ | [2][3][4][5] |

| Appearance | Solid | [2] |

| Density (Predicted) | 1.293 ± 0.06 g/cm³ | [2] |

| Boiling Point (Predicted) | 305.0 ± 32.0 °C | [2] |

| Flash Point | 138.3 ± 25.1 °C | [2] |

| Refractive Index | 1.555 | [2] |

| Storage Conditions | 0-5°C | [2] |

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following protocol details a standard and widely adopted method for the incorporation of this compound into a peptide sequence using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy on a solid support. This method is a cornerstone of modern peptide chemistry.

Materials:

-

Fmoc-protected amino acids (including Fmoc-D-Phe(3-F)-OH)

-

Rink Amide resin (or other suitable solid support)

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), deionized water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5 (v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The Rink Amide resin is placed in a reaction vessel and swollen in DMF for at least one hour with gentle agitation.

-

Fmoc Deprotection: The swollen resin is treated with a 20% piperidine in DMF solution for 3 minutes, the solution is drained, and the treatment is repeated for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the resin's linker. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling:

-

Activation: In a separate vial, the Fmoc-protected amino acid (e.g., Fmoc-D-Phe(3-F)-OH) (3 equivalents relative to the resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) are dissolved in a minimal amount of DMF. DIPEA (6 eq.) is added to the mixture to initiate pre-activation, which proceeds for 1-2 minutes.

-

Coupling: The activated amino acid solution is added to the deprotected resin. The reaction is allowed to proceed with agitation for a specified time, typically 1-2 hours, to ensure complete coupling. The resin is then washed with DMF.

-

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the procedure described in step 2.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether. The crude peptide is then collected by centrifugation and can be further purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow: Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, a fundamental process for researchers incorporating this compound into novel peptide structures.

Caption: A flowchart of the Solid-Phase Peptide Synthesis (SPPS) cycle.

This technical guide provides a foundational understanding of this compound for its application in research and development. The unique properties imparted by the fluorine atom make it a compelling choice for the design of novel peptides with enhanced therapeutic potential.

References

A Technical Guide to D-3-Fluorophenylalanine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-3-Fluorophenylalanine is a non-canonical amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique physicochemical properties, conferred by the substitution of a hydrogen atom with fluorine on the phenyl ring, offer distinct advantages in the design of novel therapeutics. This technical guide provides an in-depth overview of D-3-Fluorophenylalanine, including its chemical and physical properties, synthesis methodologies, and its applications in peptide and drug design. A key focus is placed on its role in modulating peptide conformation and enhancing biological activity, with a detailed examination of its use in targeting the glucagon-like peptide-1 (GLP-1) receptor.

Chemical and Physical Properties

A summary of the key physicochemical properties for DL-3-Fluorophenylalanine and Fmoc-D-3-Fluorophenylalanine is presented in the table below.

| Property | DL-3-Fluorophenylalanine | Fmoc-D-3-Fluorophenylalanine |

| CAS Number | 456-88-2[1] | 198545-72-1[2] |

| Molecular Formula | C₉H₁₀FNO₂[1] | C₂₄H₂₀FNO₄[2] |

| Molecular Weight | 183.18 g/mol [1] | 405.42 g/mol |

| Appearance | Not specified | White to yellow-cream granular powder |

| Melting Point | Not specified | 153.5 °C |

| Solubility | Not specified | Not specified |

Synthesis of D-3-Fluorophenylalanine

The synthesis of fluorinated amino acids can be achieved through various methods. A common approach for the synthesis of 3-fluorophenylalanine involves the fluorodehydroxylation of 3-hydroxyphenylalanine. This reaction can be carried out using reagents such as sulfur tetrafluoride (SF₄) in hydrogen fluoride (B91410) (HF).

Experimental Protocol: Synthesis of Racemic 3-Fluorophenylalanine

This protocol is adapted from a general method for the fluorodehydroxylation of hydroxy-amino acids.

Materials:

-

3-Hydroxyphenylalanine

-

Sulfur tetrafluoride (SF₄)

-

Liquid Hydrogen Fluoride (HF)

-

Appropriate reaction vessel and safety equipment for handling corrosive and toxic reagents.

Procedure:

-

In a suitable, cooled reaction vessel, dissolve 3-hydroxyphenylalanine in liquid hydrogen fluoride.

-

Carefully add sulfur tetrafluoride to the reaction mixture. The reaction is typically carried out at low temperatures.

-

Allow the reaction to proceed for a specified time, with careful monitoring of temperature and pressure.

-

After the reaction is complete, the excess HF and SF₄ are carefully removed by evaporation under a stream of nitrogen.

-

The crude product is then purified using appropriate chromatographic techniques to yield racemic 3-fluorophenylalanine.

Note: This is a generalized protocol and requires optimization and adherence to strict safety protocols due to the hazardous nature of the reagents.

Applications in Peptide Synthesis and Drug Development

The incorporation of D-3-Fluorophenylalanine into peptide sequences is a widely used strategy to enhance their therapeutic potential. The fluorine atom can improve metabolic stability by blocking sites of enzymatic degradation and can also influence the peptide's conformation, leading to improved receptor binding and selectivity.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-3-Fluorophenylalanine is a key building block for the synthesis of peptides using Fmoc-based solid-phase peptide synthesis (SPPS).[3][4][5]

Experimental Protocol: Incorporation of Fmoc-D-3-Fluorophenylalanine into a Peptide Sequence

This protocol outlines the general steps for coupling Fmoc-D-3-Fluorophenylalanine during SPPS.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-D-3-Fluorophenylalanine

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF in the reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

-

Coupling:

-

Activate Fmoc-D-3-Fluorophenylalanine by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) with agitation.

-

-

Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

-

Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Modulation of Biological Activity

The substitution of phenylalanine with D-3-Fluorophenylalanine can have a profound impact on the biological activity of a peptide. While specific quantitative data for peptides containing D-3-Fluorophenylalanine is not abundant in the public literature, the general principles of fluorination in peptide design suggest improvements in:

-

Metabolic Stability: The C-F bond is stronger than the C-H bond, making the aromatic ring less susceptible to enzymatic hydroxylation.

-

Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the target receptor.

-

Conformational Control: The steric and electronic properties of fluorine can influence the local conformation of the peptide backbone, which can be crucial for receptor recognition.

Case Study: Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists

The GLP-1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating glucose homeostasis. Agonists of the GLP-1 receptor are important therapeutics for the treatment of type 2 diabetes. The incorporation of non-canonical amino acids, including fluorinated phenylalanines, is a strategy to develop GLP-1 receptor agonists with improved pharmacokinetic profiles.

GLP-1 Receptor Signaling Pathway

The binding of a GLP-1 receptor agonist initiates a cascade of intracellular signaling events, primarily through the Gαs pathway, leading to increased insulin (B600854) secretion. A simplified representation of this pathway is shown below.

Experimental Workflow for Assessing GLP-1 Receptor Agonist Activity

The following workflow outlines the key experiments to evaluate the efficacy of a novel GLP-1 receptor agonist containing D-3-Fluorophenylalanine.

Conclusion

D-3-Fluorophenylalanine is a valuable synthetic amino acid for the development of novel peptide-based therapeutics. Its incorporation can lead to enhanced metabolic stability and modulated receptor binding affinity. The strategic use of D-3-Fluorophenylalanine, particularly in the context of GPCR targets like the GLP-1 receptor, offers a promising avenue for the design of next-generation drugs with improved efficacy and pharmacokinetic properties. Further research into the specific effects of this amino acid on peptide structure and function will continue to expand its utility in drug discovery.

References

- 1. 3-Fluorophenylalanine | C9H10FNO2 | CID 9976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fmoc-3-fluoro-D-phenylalanine | C24H20FNO4 | CID 6957997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorinated Phenylalanine Analog Toolkit: A Technical Guide to Unlocking Novel Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into phenylalanine, a fundamental aromatic amino acid, has emerged as a powerful tool in chemical biology and drug discovery. This in-depth technical guide explores the synthesis, biological activity, and experimental evaluation of fluorinated phenylalanine analogs, providing a comprehensive resource for researchers seeking to leverage these unique molecules to modulate biological processes, enhance therapeutic potential, and probe molecular interactions.

Introduction: The Power of Fluorine in Phenylalanine Analogs

The substitution of hydrogen with fluorine in phenylalanine can dramatically alter its physicochemical properties without significantly increasing its size, a concept known as "minimal steric perturbation". The high electronegativity of fluorine can influence the acidity, basicity, hydrophobicity, and conformational preferences of the amino acid. These alterations, in turn, can profoundly impact the structure, stability, and function of peptides and proteins into which they are incorporated.

The key advantages of using fluorinated phenylalanine analogs include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can sterically hinder enzymatic cleavage by proteases, prolonging the in vivo half-life of peptide-based drugs.

-

Modulated Receptor Binding: The altered electronic properties of the fluorinated aromatic ring can fine-tune the binding affinity and selectivity of peptides for their target receptors.

-

Probing Protein Structure and Dynamics: The unique NMR signature of the 19F nucleus provides a sensitive probe for studying protein folding, conformational changes, and ligand binding.

-

Development of Novel Therapeutics: Fluorinated phenylalanine analogs have shown promise as enzyme inhibitors and have been incorporated into anticancer agents and PET imaging tracers.

This guide will delve into the practical aspects of working with these powerful analogs, from their synthesis to their application in various biological systems.

Synthesis of Fluorinated Phenylalanine Analogs

A variety of synthetic routes have been developed to produce fluorinated phenylalanine analogs with fluorine substitution on the phenyl ring, as well as on the α- and β-carbons. Common strategies include electrophilic and nucleophilic fluorination reactions. For instance, radiolabeled 2-[18F]-fluoro-ʟ-phenylalanine for PET imaging can be synthesized via nucleophilic substitution on a suitable precursor. Another example is the synthesis of [18F]FPhe through the radiofluorination of phenylalanine using [18F]F2 or [18F]AcOF.

Biological Activities of Fluorinated Phenylalanine Analogs

The biological effects of fluorinated phenylalanine analogs are diverse and depend on the position and number of fluorine substitutions. These analogs can act as enzyme inhibitors, modulate protein-protein interactions, and serve as tools for in vivo imaging.

Enzyme Inhibition

Fluorinated phenylalanine analogs have been successfully employed as inhibitors of various enzymes, including proteasomes and aminopeptidases. The introduction of fluorine can alter the binding affinity of the analog for the enzyme's active site, leading to potent and selective inhibition.

Table 1: Enzyme Inhibition by Fluorinated Phenylalanine Analogs

| Analog/Peptide | Target Enzyme | Inhibition Constant | Reference |

| Phe(m-CF3)2-containing peptide epoxyketone | Proteasome (β5 subunit) | IC50 ≈ 10 nM | |

| PheF5-containing peptide epoxyketone (at P2) | Proteasome (β5 subunit) | Highly specific inhibition | |

| Phosphonic acid analog of phenylalanine | Porcine aminopeptidase (B13392206) N | Micromolar inhibitor | |

| EU-5031 (quinoline derivative) | Angiotensin I Converting Enzyme (ACE) | Ki = 6.9 nM | |

| EU-4865 (isoquinoline derivative) | Angiotensin I Converting Enzyme (ACE) | Ki = 38 nM |

Cellular Uptake and Transport

The cellular uptake of fluorinated phenylalanine analogs is often mediated by amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells. This property is exploited for the targeted delivery of drugs and imaging agents to tumors.

Table 2: Cellular Uptake and Transport of Fluorinated Phenylalanine Analogs

| Analog | Cell Line | Transporter System | Key Findings | Reference |

| p-(2-[18F]fluoroethyl)-L-phenylalanine (FEP) | 9L glioma cells | System L (LAT1) | Higher uptake than [18F]FET. | |

| p-(3-[18F]fluoropropyl)-L-phenylalanine (FPP) | 9L glioma cells | System L | Lower uptake than FEP. | |

| L-p-fluorophenylalanine | MCF-7 breast cancer cells | System L | Effective and irreversible growth inhibition. |

Effects on Protein Stability and Structure

Incorporation of fluorinated phenylalanine analogs can significantly enhance the thermal and proteolytic stability of proteins. The increased hydrophobicity of the fluorinated residues can lead to more favorable packing within the protein core. 19F NMR is a powerful technique to study the structural consequences of fluorine incorporation.

Table 3: Impact of Fluorinated Phenylalanine Analogs on Protein Properties

| Analog | Protein | Effect | Method of Analysis | Reference |

| Hexafluoroleucine (as a Leu analog) | Coiled-coil proteins | Increased thermal stability | X-ray crystallography | |

| 4-fluorophenylalanine | Intestinal fatty acid binding protein | Probed conformational heterogeneity | 19F NMR | |

| 4-fluoroproline (as a Pro analog) | Collagen-like peptides | Tightly binds to mammalian collagen | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorinated phenylalanine analogs.

Proteasome Activity Assay with Fluorogenic Peptides

This protocol describes how to measure the chymotrypsin-like activity of the proteasome using a fluorogenic peptide substrate.

Materials:

-

Purified 26S proteasome

-

Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Fluorinated phenylalanine-containing peptide inhibitor

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the fluorogenic peptide substrate in DMSO.

-

Prepare serial dilutions of the fluorinated peptide inhibitor in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the inhibitor to the wells at various concentrations.

-

Add the purified 26S proteasome to each well and incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

Cellular Uptake Assay for LAT1 Transporter Substrates

This protocol outlines a method to assess the uptake of radiolabeled fluorinated phenylalanine analogs into cancer cells expressing the LAT1 transporter.

Materials:

-

Cancer cell line with high LAT1 expression (e.g., 9L glioma cells)

-

Radiolabeled fluorinated phenylalanine analog (e.g., [18F]FEP)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Scintillation fluid and counter

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Wash the cells with PBS.

-

Add the cell culture medium containing the radiolabeled analog to the cells.

-

Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

To determine transporter specificity, perform competition experiments by co-incubating with a known LAT1 substrate (e.g., unlabeled L-leucine).

-

After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to stop the uptake.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Determine the protein concentration of the cell lysates to normalize the uptake data.

-

Plot the radioactivity per mg of protein against time to determine the uptake kinetics.

In Vivo PET Imaging with [18F]-labeled Phenylalanine Analogs

This protocol provides a general workflow for preclinical PET imaging in tumor-bearing animal models.

Materials:

-

Tumor-bearing animal model (e.g., rat with 9L glioma xenograft)

-

[18F]-labeled fluorinated phenylalanine analog (e.g., [18F]FEP)

-

PET scanner

-

Anesthesia

Procedure:

-

Anesthetize the animal.

-

Inject the [18F]-labeled tracer intravenously.

-

Position the animal in the PET scanner.

-

Acquire dynamic or static PET images over a specified period (e.g., 90 minutes).

-

After imaging, the animal may be euthanized for biodistribution studies.

-

Collect tissues of interest (tumor, muscle, brain, etc.).

-

Measure the radioactivity in the tissues using a gamma counter.

-

Analyze the PET images to quantify tracer uptake in the tumor and other organs, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Biological Processes with Fluorinated Phenylalanine Analogs

Graphviz (DOT language) can be used to create clear diagrams of signaling pathways and experimental workflows.

Phenylalanine Impairing Insulin (B600854) Signaling

Phenylalanine has been shown to impair insulin signaling. The following diagram illustrates a simplified view of this pathway.

Caption: Phenylalanine can impair insulin signaling through FARS-mediated modification of the insulin receptor.

Experimental Workflow for in vivo PET Imaging

The following diagram illustrates a typical workflow for preclinical PET imaging studies.

Caption: A generalized workflow for preclinical PET imaging using radiolabeled tracers.

Conclusion

Fluorinated phenylalanine analogs represent a versatile and powerful class of molecules for researchers in the life sciences. Their unique properties enable the fine-tuning of peptide and protein function, the development of more stable and effective therapeutics, and the detailed investigation of complex biological processes. This guide provides a foundational understanding and practical methodologies to empower scientists to effectively utilize these valuable tools in their research endeavors. As synthetic methods become more sophisticated and our understanding of the biological consequences of fluorination deepens, the applications of fluorinated phenylalanine analogs are poised to expand even further, opening new avenues for discovery in medicine and biotechnology.

Navigating the Solubility Landscape of H-D-Phe(3-F)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of H-D-Phe(3-F)-OH (3-Fluoro-D-phenylalanine), a key fluorinated amino acid analog. Understanding the solubility of this compound is critical for its application in peptide synthesis, drug design, and various biochemical assays. This document outlines its known solubility in different solvents, provides a detailed experimental protocol for solubility determination, and illustrates relevant workflows and metabolic context through diagrams.

Core Concepts in this compound Solubility

The solubility of this compound is governed by the interplay of its structural features: the polar amino and carboxylic acid groups, and the moderately nonpolar fluorophenyl side chain. The presence of the fluorine atom at the meta position of the phenyl ring introduces a change in polarity and electronic properties compared to native D-phenylalanine, which can influence its interaction with various solvents.

While comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature, existing information and physicochemical properties of related compounds allow for an informed estimation of its solubility profile.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and provides qualitative estimations in other common laboratory solvents based on its chemical structure and the behavior of similar amino acid analogs.

| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 3.33 mg/mL (18.18 mM) | Soluble |

| Water | H₂O | Polar Protic | Data not available | Sparingly to slightly soluble |

| Ethanol | C₂H₅OH | Polar Protic | Data not available | Slightly soluble |

| Methanol | CH₃OH | Polar Protic | Data not available | Slightly soluble |

| Acetone | C₃H₆O | Polar Aprotic | Data not available | Slightly soluble to insoluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Data not available | Insoluble |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Data not available | Insoluble |

Note: The solubility in DMSO may be enhanced with ultrasonic treatment and warming to 60°C. The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.

Experimental Protocol: Determining the Solubility of this compound

This section details a standardized shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for the precise determination of this compound solubility.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO) of analytical grade

-

Thermostatted orbital shaker

-

Microcentrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Reversed-phase C18 HPLC column

-

Syringe filters (0.22 µm)

-

Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 1 mL) of each test solvent in a series of sealed glass vials.

-

Ensure a solid excess of the compound is visible in each vial.

-

-

Equilibration:

-

Place the vials in a thermostatted orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid.

-

-

Sample Preparation for HPLC Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions to construct a calibration curve based on the peak area at a specific wavelength (e.g., 254 nm).

-

Inject the diluted samples from the solubility experiment.

-

Quantify the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration determined by HPLC by the dilution factor.

-

Express the solubility in mg/mL or mM.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Metabolic Context of Phenylalanine

While the specific metabolic fate of this compound is not well-documented, it is an analog of the essential amino acid phenylalanine. The following diagram illustrates the primary metabolic pathway of phenylalanine, providing a logical context for how this compound might be processed or act as a competitive inhibitor.

Caption: Simplified metabolic pathway of phenylalanine.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and professionals in drug development. While specific quantitative data remains limited, the provided information on its solubility in DMSO, a detailed experimental protocol for its determination in various solvents, and the contextual metabolic pathway of its parent amino acid offer a robust starting point for its effective use in research and development. Further experimental investigation is encouraged to expand the quantitative solubility profile of this important compound.

Physicochemical properties of 3-fluorophenylalanine

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluorophenylalanine

Introduction

3-Fluorophenylalanine (3-F-Phe) is a non-proteinogenic amino acid, a derivative of the essential amino acid L-phenylalanine, where a hydrogen atom on the meta-position of the phenyl ring is substituted with a fluorine atom. This substitution imparts unique chemical and physical properties that make it a valuable tool in biochemical and pharmaceutical research. The introduction of fluorine, a highly electronegative atom, can influence the molecule's pKa, lipophilicity, and metabolic stability, making it a useful probe for studying protein structure and function, as well as a component in the design of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of 3-fluorophenylalanine, detailed experimental protocols for their determination, and insights into its metabolic context.

Core Physicochemical Properties

The key physicochemical parameters of 3-fluorophenylalanine are summarized in the table below. These values are crucial for understanding its behavior in biological systems and for its application in drug development and scientific research.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀FNO₂ | [3] |

| Molecular Weight | 183.18 g/mol | [3][4] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [4] |

| XLogP3 (Computed) | -1.9 | [3][4] |

| Solubility | Soluble in water. | [5] |

| Melting Point | Not explicitly available for 3-F-Phe. (p-Fluoro-DL-phenylalanine: 253-255 °C dec.) | [6][7] |

| Appearance | White to off-white powder or solid. | [8] |

Spectroscopic Properties

Spectroscopic analysis is fundamental to the characterization of 3-fluorophenylalanine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹F NMR is a particularly powerful technique for studying proteins that have incorporated 3-fluorophenylalanine. The fluorine nucleus provides a sensitive probe to monitor conformational changes and interactions within the protein structure.[9][10]

-

Infrared (IR) Spectroscopy : Cryogenic gas-phase infrared spectroscopy has been used to study the intramolecular interactions of fluorinated phenylalanines, revealing details about hydrogen bonding involving the fluorine atom.[11][12] The IR spectrum shows characteristic bands for the aromatic C=C stretching and =C-H out-of-plane bending vibrations.[13]

-

Mass Spectrometry (MS) : Mass spectrometry data, including GC-MS and MS-MS, are available for 3-fluorophenylalanine, providing information on its fragmentation patterns which is essential for its identification and quantification.[3]

Experimental Protocols

Detailed methodologies are critical for the accurate determination of the physicochemical properties of 3-fluorophenylalanine.

Determination of pKa via Titration

The pKa values of the ionizable groups (carboxyl and amino groups) of an amino acid can be determined by titration.[14][15]

Principle : A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored. The pKa is the pH at which the concentration of the protonated and deprotonated forms of an ionizable group are equal. This corresponds to the midpoint of the flat "buffering" regions on the titration curve.[15][16]

Procedure :

-

Prepare a standard solution of 3-fluorophenylalanine of known concentration (e.g., 0.1 M).

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the amino acid solution in a beaker and immerse the pH electrode.

-

Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments from a burette.

-

Record the pH after each addition of the base.

-

Plot the pH of the solution (y-axis) against the volume of base added (x-axis) to generate a titration curve.

-

The pKa values are determined from the midpoints of the buffering regions of the curve.[17][18]

Determination of logP (Octanol-Water Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[19]

Principle : The "shake-flask" method is a common technique. A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.[19][20]

Procedure :

-

Prepare a phosphate (B84403) buffer (e.g., pH 7.4) saturated with n-octanol and n-octanol saturated with the buffer.

-

Dissolve a known amount of 3-fluorophenylalanine in a mixture of the buffered aqueous phase and the octanol (B41247) phase.

-

The mixture is shaken vigorously to allow for partitioning between the two phases and then left to separate.

-

A sample is taken from each phase.

-

The concentration of 3-fluorophenylalanine in each sample is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[19]

Determination of Solubility

Principle : The solubility of an amino acid can be determined by preparing a saturated solution and then measuring the concentration of the dissolved solute.[21][22][23]

Procedure :

-

Add an excess amount of 3-fluorophenylalanine to a known volume of a solvent (e.g., water, buffer solutions) in a container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

The undissolved solid is removed by filtration or centrifugation.

-

The concentration of 3-fluorophenylalanine in the clear supernatant is determined using an analytical technique like gravimetry (after solvent evaporation), spectroscopy, or chromatography.[24]

Metabolic and Signaling Pathways

Phenylalanine and its analogs are precursors to a wide range of secondary metabolites in plants through the phenylpropanoid pathway.[25][26][27] In animals, while phenylalanine is an essential amino acid, the metabolic fate of 3-fluorophenylalanine is of interest for its potential to be incorporated into proteins in place of natural phenylalanine, thereby acting as a probe or altering protein function.[1] It can also serve as an enzyme inhibitor or a therapeutic agent.[1]

The biosynthesis of phenylalanine in plants and microorganisms occurs via the shikimate pathway, which branches at chorismate. One branch leads to the formation of prephenate, which is then converted to phenylalanine.[26][27]

Conclusion

3-Fluorophenylalanine presents a unique set of physicochemical properties that distinguish it from its parent amino acid, phenylalanine. Its altered electronic and steric characteristics, stemming from the fluorine substitution, have made it an invaluable molecule in the fields of protein engineering, drug discovery, and metabolic research. The data and experimental protocols outlined in this guide provide a foundational resource for scientists and researchers working with this important fluorinated amino acid. A thorough understanding of its properties is essential for its effective application in advancing our knowledge of biological systems and developing novel therapeutics.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3-Fluorophenylalanine | C9H10FNO2 | CID 9976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. p-Fluoro-DL-phenylalanine 51-65-0 [sigmaaldrich.com]

- 8. Fmoc-Phe(3-F)-OH | Sigma-Aldrich [sigmaaldrich.com]

- 9. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fhi.mpg.de [fhi.mpg.de]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. egyankosh.ac.in [egyankosh.ac.in]

- 15. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 16. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 17. scribd.com [scribd.com]

- 18. studylib.net [studylib.net]

- 19. agilent.com [agilent.com]

- 20. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K -Korean Chemical Engineering Research | Korea Science [koreascience.kr]

- 23. microbenotes.com [microbenotes.com]

- 24. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 25. Biosynthesis and Metabolic Fate of Phenylalanine in Conifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals [frontiersin.org]

- 27. Frontiers | Biosynthesis and Metabolic Fate of Phenylalanine in Conifers [frontiersin.org]

A Technical Guide to the Spectroscopic Analysis of H-D-Phe(3-F)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data and detailed experimental protocols relevant to the analysis of H-D-Phe(3-F)-OH (D-3-Fluorophenylalanine). Due to a lack of publicly available, comprehensive experimental spectroscopic data specifically for the D-enantiomer, this document presents data for the racemic mixture, DL-3-Fluorophenylalanine, as a close proxy. It is important to note that while the spectroscopic properties of enantiomers are largely identical in achiral environments, specific analytical techniques under chiral conditions would be required to differentiate them.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for 3-Fluorophenylalanine. This data is crucial for the structural elucidation and characterization of this non-canonical amino acid, which is of growing interest in peptide and drug development.

Table 1: Mass Spectrometry Data for 3-Fluorophenylalanine

| Parameter | Value |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Monoisotopic Mass | 183.06955 Da |

| Precursor Type (MS-MS) | [M+H]⁺ |

| Precursor m/z (MS-MS) | 184.0768 |

| Major Fragment Ions (m/z) (MS-MS) | 167.1, 166.2, 138.1 |

| Precursor Type (MS-MS) | [M-H]⁻ |

| Precursor m/z (MS-MS) | 182.0623 |

| Major Fragment Ions (m/z) (MS-MS) | 165.1, 121.1, 72.1 |

Note: The mass spectrometry data is sourced from the PubChem entry for 3-Fluorophenylalanine and is not specific to the D-enantiomer.[1]

Table 2: Predicted ¹H and ¹³C NMR Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | δ (ppm) |

| α-CH | ~3.5 - 4.0 |

| β-CH₂ | ~2.8 - 3.2 |

| Aromatic C-H | ~6.8 - 7.3 |

| NH₂ | Variable |

| COOH | Variable |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data for DL-3-Fluorophenylalanine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 2500 | Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine) |

| ~1700 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1620 - 1580 | Medium | N-H bend (Amine) |

| ~1500 - 1400 | Medium | C-C stretch (Aromatic) |

| ~1250 - 1200 | Strong | C-F stretch |

| ~800 - 700 | Strong | C-H bend (Aromatic) |

Note: This data is based on a typical IR spectrum for DL-3-Fluorophenylalanine obtained via the KBr wafer technique.[1]

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are intended to serve as a starting point for researchers and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and will affect the chemical shifts of exchangeable protons (e.g., -NH₂ and -COOH).

-

For peptide samples, concentrations of 1-5 mM are typically required.[2]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to an internal standard (e.g., TMS or the residual solvent peak).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Finely grind approximately 1-2 mg of the solid this compound sample using an agate mortar and pestle.[3]

-

Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder. KBr is IR-transparent and serves as a matrix.[3]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a clear, transparent pellet.[3]

-

-

Instrumentation:

-

An FTIR spectrometer.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR instrument.

-

Acquire a background spectrum of a blank KBr pellet.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

-

-

Data Processing:

-

The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

Identify characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid) for positive ion mode, or a base (e.g., ammonium (B1175870) hydroxide) for negative ion mode.

-

-

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source. This can be coupled with a liquid chromatography (LC) system for sample introduction (LC-MS).

-

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information.

-

-

Data Processing:

-

Analyze the mass spectra to determine the exact mass of the parent molecule and to identify the fragmentation patterns, which can be used to confirm the structure.

-

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

D-3-Fluorophenylalanine: A Technical Guide to its Potential Toxicological Effects

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on the potential toxicological effects of D-3-Fluorophenylalanine. The data is intended for research and informational purposes only and does not constitute a comprehensive toxicological profile. Specific quantitative toxicity data for D-3-Fluorophenylalanine is limited in publicly available literature. Much of the available data pertains to related isomers such as p-Fluorophenylalanine or the racemic mixture DL-3-Fluorophenylalanine.

Hazard Identification and Classification

D-3-Fluorophenylalanine is classified as an acute toxicant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data for 3-Fluorophenylalanine (racemic mixture).[1] It is prudent to handle the D-isomer with the same precautions.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Data based on the racemic mixture of 3-Fluorophenylalanine.[1] |

Potential Toxicological Mechanisms

While specific mechanistic studies on D-3-Fluorophenylalanine are not widely available, the toxicity of fluorinated amino acid analogs is often attributed to their ability to act as metabolic antagonists to their natural counterparts. In this case, D-3-Fluorophenylalanine could potentially interfere with metabolic pathways involving D-phenylalanine or be mistakenly incorporated into peptides, leading to dysfunctional proteins.

Caption: Potential mechanism of D-3-Fluorophenylalanine toxicity.

Experimental Data

A study on the biodistribution of radioactively labeled 3-D-[18F]Fluorophenylalanine in healthy rats for PET imaging provides insights into its potential organ distribution. While not a toxicology study, high uptake in certain organs could indicate potential sites for toxic effects.

Biodistribution of 3-D-[18F]Fluorophenylalanine in Healthy Rats

| Organ | Standardized Uptake Value (SUV) mean (representative data) |

| Brain | High uptake observed |

| Bone | Tolerable uptake |

| This data is from a preclinical imaging study and not a formal toxicity assessment.[3] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of D-3-Fluorophenylalanine are not available in the searched literature. However, a general workflow for an in vitro cytotoxicity assay, a common method for evaluating the toxicity of a compound, is presented below.

Caption: General workflow for an in vitro cytotoxicity assay.

Methodology for a Generic In Vitro Cytotoxicity Assay (e.g., MTT Assay):

-

Cell Culture: Plate cells (e.g., a relevant human cell line) in a 96-well microplate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Preparation: Prepare a stock solution of D-3-Fluorophenylalanine in a suitable solvent (e.g., sterile PBS or DMSO). Create a series of dilutions to achieve the desired final concentrations for testing.

-

Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of D-3-Fluorophenylalanine. Include appropriate controls (vehicle control and untreated cells).

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).

-

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the concentration-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The available data suggests that D-3-Fluorophenylalanine should be handled with care due to its classification as a Category 4 acute toxicant. However, a significant knowledge gap exists regarding its specific quantitative toxicity, toxicokinetics, and detailed mechanisms of action. Further research, including standardized in vitro and in vivo toxicological studies, is necessary to establish a comprehensive safety profile for this compound. Such studies would be crucial for any potential therapeutic or industrial application.

References

- 1. 3-Fluorophenylalanine | C9H10FNO2 | CID 9976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of phenylalanine on the toxicity of 4-fluorophenylalanine for the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of H-D-Phe(3-F)-OH into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the unnatural amino acid H-D-Phe(3-F)-OH (D-3-fluorophenylalanine) into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of fluorinated amino acids can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of peptide-based therapeutics.[1][2]

Introduction to this compound Incorporation

The substitution of natural amino acids with synthetic analogs is a powerful strategy in medicinal chemistry to modulate the biological and physical properties of peptides.[2] this compound, a derivative of D-phenylalanine with a fluorine atom at the 3-position of the phenyl ring, offers several advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making peptides containing this residue more resistant to enzymatic degradation.[2]

-

Modulated Receptor Binding: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to improved binding affinity and selectivity for target receptors.[1][2]

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of the peptide, which may improve its ability to cross cellular membranes.[1]

This document outlines the materials, reagents, and a detailed protocol for the efficient incorporation of Fmoc-D-Phe(3-F)-OH into a target peptide sequence, followed by cleavage, deprotection, and initial characterization.

Experimental Workflow for Peptide Synthesis

The overall workflow for incorporating this compound into a peptide sequence via Fmoc-SPPS is depicted below. The process involves sequential steps of deprotection of the N-terminal Fmoc group and coupling of the subsequent amino acid until the desired peptide sequence is assembled on a solid support.

Figure 1. Experimental workflow for the solid-phase synthesis of a peptide incorporating this compound.

Detailed Experimental Protocol

This protocol is based on the widely used Fmoc/tBu strategy for SPPS.[3]

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acid). A typical loading is 0.4-0.8 mmol/g.

-

Fmoc-protected Amino Acids: Standard Fmoc-amino acids with appropriate side-chain protection (e.g., Trt, tBu, Boc).

-

Fmoc-D-Phe(3-F)-OH: The unnatural amino acid to be incorporated.

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Piperidine, sequencing grade.

-

-

Coupling Reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU). For sterically hindered couplings, more potent reagents like HATU or HCTU are recommended.[4]

-

N,N-Diisopropylethylamine (DIPEA).

-

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

-

Washing Solvents: Isopropanol, Methanol.

-

Precipitation Solvent: Cold diethyl ether.

Step-by-Step Synthesis Procedure

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (Standard Amino Acids):

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents to the amino acid) in DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to activate the mixture.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Wash the resin with DMF (3-5 times).

-

-

Incorporation of Fmoc-D-Phe(3-F)-OH:

-

Due to potential steric hindrance, it is advisable to use a more potent coupling reagent and potentially extend the reaction time.

-

In a separate vial, dissolve Fmoc-D-Phe(3-F)-OH (3-5 equivalents) and HATU (0.95 equivalents) in DMF.

-

Add DIPEA (2 equivalents) and allow for a short pre-activation of 1-2 minutes.

-

Add the activated solution to the resin.

-

Agitate for 2-4 hours. A double coupling (repeating the coupling step) may be performed to ensure high efficiency.

-

Wash the resin with DMF (3-5 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 through 4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purification and Characterization

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data Summary

The following table summarizes the expected outcomes for the incorporation of this compound. Actual results may vary depending on the peptide sequence and synthesis conditions.

| Parameter | Expected Value | Notes |

| Coupling Efficiency per Step | >99% | Monitor with a Kaiser test or by UV monitoring of the Fmoc deprotection. For difficult couplings, a double coupling may be necessary. |

| Overall Crude Yield | 50-80% | Highly dependent on the length and sequence of the peptide. |

| Purity of Crude Peptide | 60-85% | Dependent on the success of each coupling and deprotection step. |

| Purity after RP-HPLC | >95% | Achievable with optimized purification protocols.[5] |

Application Example: Targeting Somatostatin (B550006) Receptors

Peptides incorporating fluorinated phenylalanine analogs have been successfully used to modulate receptor binding. For instance, analogs of somatostatin containing 3-(3',5'-difluorophenyl)-alanine have shown high affinity and selectivity for somatostatin receptors SSTR2 and SSTR3.[6] Somatostatin and its analogs are crucial in regulating the endocrine system and have therapeutic applications in oncology and neuroendocrine disorders. The binding of these peptides to their G-protein-coupled receptors (GPCRs) initiates a signaling cascade that leads to the inhibition of hormone secretion.

Figure 2. Simplified signaling pathway of a somatostatin analog containing a fluorinated phenylalanine.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Coupling | Steric hindrance of this compound; Peptide aggregation. | Use a more potent coupling reagent (e.g., HATU, HCTU). Increase coupling time or perform a double coupling. Use a solvent like NMP instead of DMF. |

| Low Yield | Inefficient coupling at one or more steps; Loss of peptide during washing or precipitation. | Monitor coupling completion at each step. Ensure proper handling during workup. |

| Side Reactions | Racemization during coupling; Aspartimide formation. | Use a weaker base like collidine instead of DIPEA for sensitive amino acids. |

| Difficulty in Purification | Poor solubility of the crude peptide. | Adjust the mobile phase composition and gradient during RP-HPLC. |

Conclusion